molecular formula C11H13N B14888138 (1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine

(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine

Cat. No.: B14888138
M. Wt: 159.23 g/mol
InChI Key: SGGAHRNIDLQRJU-GHMZBOCLSA-N
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Description

(1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine is a chiral compound characterized by a unique spirocyclic structure. This compound features a cyclopropane ring fused to an indene moiety, with an amine group attached to the cyclopropane ring. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine typically involves the formation of the cyclopropane ring followed by the introduction of the amine group. One common method includes the cyclopropanation of an indene derivative using diazo compounds or carbenes. The reaction conditions often involve the use of metal catalysts such as rhodium or copper to facilitate the cyclopropanation process .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors to control reaction conditions more precisely and reduce side reactions. The choice of solvents, temperature, and pressure are critical parameters that can be adjusted to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemical effects in reactions .

Biology

Medicine

In medicinal chemistry, (1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or as a catalyst in certain chemical processes .

Mechanism of Action

The mechanism by which (1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine is unique due to its spirocyclic structure and specific stereochemistry. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

(1'R,3R)-spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine

InChI

InChI=1S/C11H13N/c12-10-7-11(10)6-5-8-3-1-2-4-9(8)11/h1-4,10H,5-7,12H2/t10-,11-/m1/s1

InChI Key

SGGAHRNIDLQRJU-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@@]2(C[C@H]2N)C3=CC=CC=C31

Canonical SMILES

C1CC2(CC2N)C3=CC=CC=C31

Origin of Product

United States

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